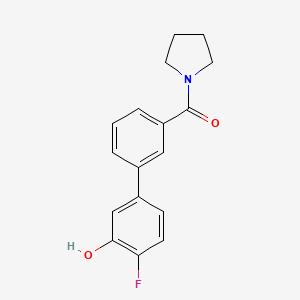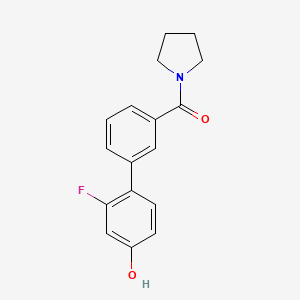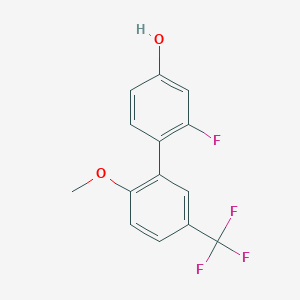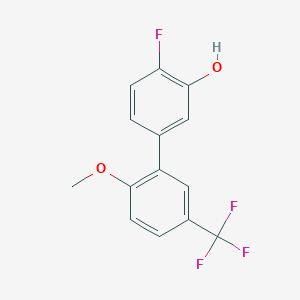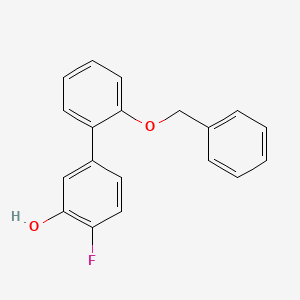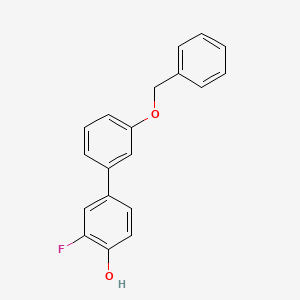
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% (5-BPF-95) is a chemical compound composed of benzene, phenol, and fluorine. It is a colorless, crystalline solid with a melting point of around 81°C. 5-BPF-95 is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as amides, esters, and thiophenes. It has also been used as a catalyst in the synthesis of polymers and in the preparation of heterocyclic compounds. Additionally, 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom in the compound acts as an electron-withdrawing group, which increases the reactivity of the benzene ring and phenolic hydroxyl group. This increased reactivity allows the compound to act as a catalyst or reagent in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% have not been extensively studied. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, the compound does not have any mutagenic or carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it is stable at room temperature. Additionally, it is a strong electron-withdrawing group, which increases the reactivity of the benzene ring and phenolic hydroxyl group. This increased reactivity allows the compound to act as a catalyst or reagent in a variety of chemical reactions.
However, there are also some limitations to the use of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% in laboratory experiments. The compound is not soluble in water and is not miscible with many organic solvents. Additionally, the compound is sensitive to light and air, and can decompose when exposed to these conditions.
Orientations Futures
The future directions for 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% are numerous. The compound could be used in the synthesis of a variety of compounds, such as amides, esters, and thiophenes. It could also be used in the synthesis of drugs, such as antifungal agents, and in the synthesis of dyes and pigments. Additionally, the compound could be used in the development of new catalysts and reagents for chemical reactions. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95%.
Méthodes De Synthèse
The synthesis of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% is a two-step process. The first step involves the reaction of 3-chlorobenzyl alcohol with 2-fluorophenol to form 3-benzyloxy-2-fluorophenol. This reaction is catalyzed by a strong base, such as potassium carbonate, and is typically carried out at a temperature of around 110°C. The second step involves the reduction of the 3-benzyloxy-2-fluorophenol to 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% using a reducing agent, such as sodium borohydride. This reaction is typically carried out at a temperature of around 100°C.
Propriétés
IUPAC Name |
2-fluoro-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFQFHAJMNBUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684575 |
Source


|
| Record name | 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-52-0 |
Source


|
| Record name | 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


